molecular formula C9H15NS B13254883 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine

2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine

Cat. No.: B13254883
M. Wt: 169.29 g/mol
InChI Key: WQSAFURPDIVLKC-UHFFFAOYSA-N
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Description

2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine is a chemical compound with the molecular formula C9H15NS. It is a derivative of thiophene, a five-membered aromatic ring containing a sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine typically involves the alkylation of thiophene derivatives. One common method is the reaction of 3-methylthiophene with 2-bromo-2-methylpropane in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of side products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(3-methylthiophen-2-yl)propan-1-amine is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C9H15NS

Molecular Weight

169.29 g/mol

IUPAC Name

2-methyl-1-(3-methylthiophen-2-yl)propan-1-amine

InChI

InChI=1S/C9H15NS/c1-6(2)8(10)9-7(3)4-5-11-9/h4-6,8H,10H2,1-3H3

InChI Key

WQSAFURPDIVLKC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC=C1)C(C(C)C)N

Origin of Product

United States

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